N-[2-(1-adamantyloxy)ethyl]-1-naphthamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is a compound that combines the structural features of adamantane and naphthalene. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon with two fused benzene rings. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of adamantan-1-ol with 2-bromoethyl naphthalene-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of adamantan-1-ol attacks the bromoethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYL)-2-BROMOETHYLNAPHTHALENE-1-CARBOXAMIDE
- N-(2-ADAMANTYL)-2-CHLOROETHYLNAPHTHALENE-1-CARBOXAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the ether linkage between the adamantane and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not observed in similar compounds with different linkages.
Properties
Molecular Formula |
C23H27NO2 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H27NO2/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)24-8-9-26-23-13-16-10-17(14-23)12-18(11-16)15-23/h1-7,16-18H,8-15H2,(H,24,25) |
InChI Key |
DOMKDSULWXTEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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